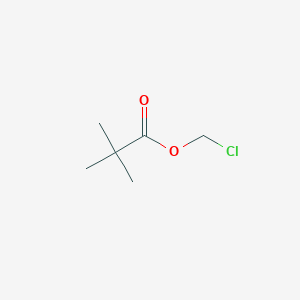
Ethyl cyclopentyl(oxo)acetate
Vue d'ensemble
Description
Synthesis Analysis
Ethyl cyclopentyl(oxo)acetate and related compounds have been synthesized through various methods, demonstrating the versatility of synthetic approaches. For instance, a study by Maraf et al. (2021) investigated the cyclocondensation reaction mechanism using bond evolution theory, highlighting the detailed steps in the synthesis of complex cyclopentyl derivatives (Maraf et al., 2021). Another study by Chandra et al. (2018) reported on the synthesis of a modified Yamaguchi reagent for enantioselective esterification, thioesterification, amidation, and peptide synthesis (Chandra et al., 2018).
Molecular Structure Analysis
The molecular structure of ethyl cyclopentyl(oxo)acetate derivatives has been elucidated using various spectroscopic techniques, including NMR, IR, and X-ray crystallography. For example, the crystal structure of a related compound was determined, providing insights into the molecular geometry and intermolecular interactions (Jyothi et al., 2017).
Chemical Reactions and Properties
Ethyl cyclopentyl(oxo)acetate participates in a variety of chemical reactions, demonstrating its synthetic utility. The base-promoted oxidative cycloaddition reaction of [60]fullerene with ethyl acetoacetate explored the regioselectivity resulting from steric influence, showing the compound's reactivity in complex organic transformations (Chen et al., 2016).
Physical Properties Analysis
The physical properties of ethyl cyclopentyl(oxo)acetate, such as boiling point, melting point, and solubility, are crucial for its handling and application in various chemical processes. While specific studies focused on the physical properties of ethyl cyclopentyl(oxo)acetate were not identified, these properties are generally determined experimentally and are essential for the compound's storage and use in reactions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with various reagents, are vital for understanding the compound's behavior in chemical syntheses. Studies such as the exploration of the synthetic versatility of Lewis acid-induced decomposition reactions provide valuable insights into the reactivity and potential applications of ethyl cyclopentyl(oxo)acetate derivatives (Gioiello et al., 2011).
Applications De Recherche Scientifique
Photochemical Synthesis in Pyrethroid Components : Armesto et al. (1990) investigated the photochemical synthesis of potential pyrethroid components. They examined the photochemical reactions of oxime acetates of ethyl 4,4-dimethyl-5-oxopent-2-enoate and ethyl 2,4,4-trimethyl-5-oxo-2-enoate, highlighting the application of ethyl cyclopentyl(oxo)acetate in synthesizing pyrethroid components through photochemical processes (Armesto, Gallego, & Horspool, 1990).
Efficient Reagent for Synthesis of Novel Series of α-Ketoamide Derivatives : El‐Faham et al. (2013) explored OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive in the carbodiimide (DIC) approach for synthesizing α-ketoamide derivatives. This study showcased the efficiency and superiority of OxymaPure in terms of purity and yield, emphasizing its potential as a reagent in the synthesis of novel chemical compounds (El‐Faham et al., 2013).
Synthesis of Azatricyclic Core of Halichlorine : Flick et al. (2010) described an efficient stereocontrolled route to synthesize the azatricyclic core of halichlorine, a compound of interest in marine natural product synthesis. They used the reaction of oxime derived from 2-(oxo-cyclopentyl)acetic acid ethyl ester, demonstrating the utility of ethyl cyclopentyl(oxo)acetate in complex organic syntheses (Flick, Caballero, Lee, & Padwa, 2010).
Additive for Peptide Synthesis : Subirós‐Funosas et al. (2009) investigated Oxyma [ethyl 2-cyano-2-(hydroxyimino)acetate] as an additive in the carbodiimide approach for peptide bond formation. They found Oxyma to be efficient and less risky compared to other additives, indicating its significance in peptide synthesis and related biochemical applications (Subirós‐Funosas, Prohens, Barbas, El‐Faham, & Albericio, 2009).
Propriétés
IUPAC Name |
ethyl 2-cyclopentyl-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)8(10)7-5-3-4-6-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJWUNMAGJRHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449562 | |
| Record name | ETHYL CYCLOPENTYL(OXO)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl cyclopentyl(oxo)acetate | |
CAS RN |
33537-18-7 | |
| Record name | Ethyl α-oxocyclopentaneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33537-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ETHYL CYCLOPENTYL(OXO)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-cyclopentyl-2-oxoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid](/img/structure/B41499.png)



![N-[4-(4-Hydroxyanilino)phenyl]acetamide](/img/structure/B41510.png)




![(1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B41516.png)